

# "CAS number 1500513-58-5 properties"

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## Compound of Interest

Compound Name:	6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one
CAS No.:	1500513-58-5
Cat. No.:	B1380211

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An In-Depth Technical Guide to Nemtabrutinib (CAS No. 1500513-58-5)

## Introduction and Strategic Context

Nemtabrutinib (formerly MK-1026 or ARQ 531) is a potent, orally bioavailable, small molecule inhibitor of Bruton's tyrosine kinase (BTK) currently under investigation for the treatment of various B-cell malignancies.[1][2][3] Unlike first-generation, covalent BTK inhibitors such as ibrutinib, nemtabrutinib is a reversible, non-covalent, ATP-competitive inhibitor.[4][5][6] This distinction is critical, as it allows nemtabrutinib to effectively inhibit both wild-type BTK and, significantly, the C481S mutant form of BTK.[3][4][7][8] The C481S mutation is a primary mechanism of acquired resistance to covalent inhibitors, making nemtabrutinib a promising therapeutic option for patients with relapsed or refractory (R/R) disease.[7][8][9][10]

Developed to overcome known resistance pathways, nemtabrutinib exhibits a distinct kinase inhibition profile that extends beyond BTK to include other kinases relevant to the B-cell receptor (BCR) signaling pathway, such as those in the Tec and Src families.[4][5][11] Its development, marked by its progression into Phase III clinical trials, represents a strategic advancement in targeted therapy for hematologic cancers like Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and various Non-Hodgkin Lymphomas (NHL).[1]

[12] This guide provides a comprehensive technical overview of nemtabrutinib, focusing on its mechanism, properties, and the experimental methodologies required for its preclinical and clinical evaluation.

## Core Properties and Identification

A clear understanding of the fundamental properties of a compound is the bedrock of all research and development.

Property	Data	Source(s)
CAS Number	1500513-58-5	-
Synonyms	MK-1026, ARQ 531	[1][3]
Molecular Formula	C <sub>25</sub> H <sub>23</sub> ClN <sub>4</sub> O <sub>4</sub>	[1][13]
Molecular Weight	478.93 g/mol	[1][13]
IUPAC Name	(2-chloro-4-phenoxyphenyl)-(4- {[(3R,6S)-6- (hydroxymethyl)oxan-3- yl]amino}-7H-pyrrolo[2,3- d]pyrimidin-5-yl)methanone	[1]
Computed Properties	XLogP3: 4.3 Hydrogen Bond Donor Count: 3 Hydrogen Bond Acceptor Count: 7	[12]

## Mechanism of Action: A Dual-Targeting Reversible Inhibitor

The therapeutic rationale for nemtabrutinib is grounded in its unique interaction with BTK and its broader impact on associated signaling networks.

### Reversible, Non-Covalent BTK Inhibition

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor signaling pathway, essential for the proliferation, survival, and activation of B-lymphocytes.[3] First-generation inhibitors form

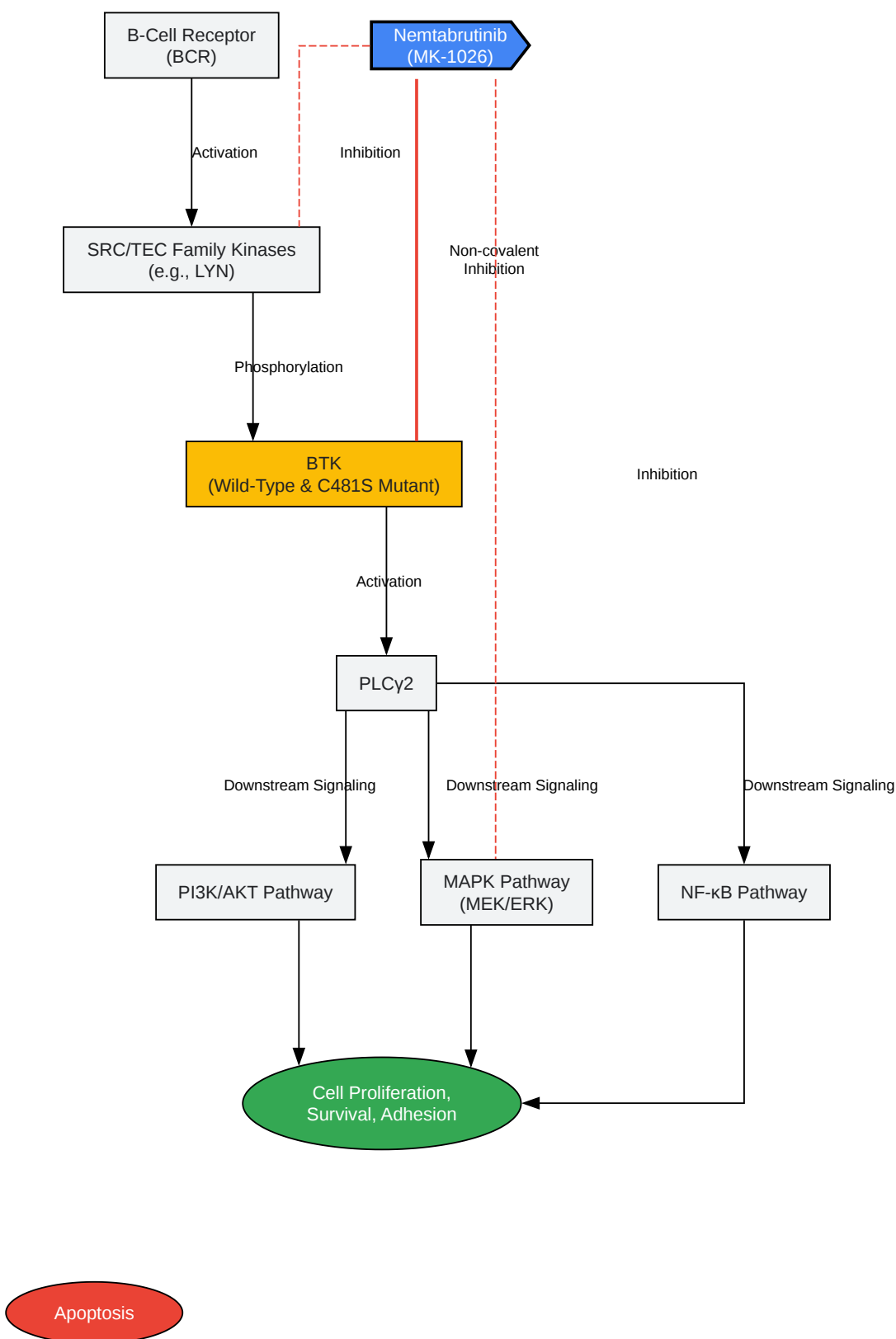
an irreversible covalent bond with a cysteine residue at position 481 (C481) in the BTK active site. Mutations at this site, most commonly C481S (cysteine to serine), prevent this covalent binding, leading to drug resistance.[9][10]

Nemtabrutinib circumvents this by acting as an ATP-competitive inhibitor that binds non-covalently within the ATP-binding pocket of BTK.[4][5][11] This binding mode does not rely on interaction with the C481 residue, thereby enabling potent inhibition of both the wild-type (WT) and C481S-mutated enzymes.[3] Biochemical assays confirm this dual activity, showing potent, low-nanomolar inhibition for both forms.

Kinase Target	Reported IC <sub>50</sub> Values	Source(s)
Wild-Type BTK	0.85 nM, 1.4 nM	[14][15][16]
C481S-Mutant BTK	0.39 nM, 1.6 nM	[9][16]

## Broad Kinome Profile and Downstream Effects

Beyond BTK, nemtabrutinib demonstrates a distinct profile by inhibiting other kinases, including members of the Src and Tec families (e.g., LYN), as well as kinases involved in the MAPK pathway like MEK1.[4][9][14] This broader activity may contribute to its robust efficacy, particularly in overcoming resistance pathways that are not solely dependent on BTK.[4][17] Inhibition of these targets prevents the activation of downstream survival pathways, including PI3K/AKT and ERK, ultimately leading to the inhibition of B-cell growth and induction of apoptosis.[3][15]



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Caption: Nemtabrutinib's non-covalent inhibition of BTK and other key kinases.

## Pharmacokinetics and Metabolism

Nemtabrutinib is an orally administered drug designed for systemic activity.[2][18] Preclinical and clinical studies have characterized its pharmacokinetic (PK) profile.

- **Absorption and Bioavailability:** The compound is orally bioavailable.[4][5] In monkeys, a single 10 mg/kg oral dose resulted in a bioavailability of 72.4%.[15] Clinical trial protocols specify administration in a fasted state (1 hour before or 2 hours after a meal), suggesting food may affect absorption.[19]
- **Distribution:** Nemtabrutinib exhibits high plasma protein binding, primarily to serum albumin, which influences its distribution.[5] It has also been shown to cross the blood-brain barrier in preclinical models.[15]
- **Metabolism:** The primary route of metabolism is through the liver, mainly via the cytochrome P450 enzyme CYP3A4.[5]
- **Elimination:** Elimination occurs through a combination of hepatic metabolism and subsequent excretion, predominantly in the feces, with a smaller portion excreted in the urine.[5]

PK Parameter (Clinical, 65 mg Dose)	Value (Median)	Source(s)
Time to Max Concentration (Tmax)	Data not specified	[20]
Area Under Curve (AUC)	Data not specified	[20]
Progression-Free Survival (PFS)	26.3 months	[21]
Duration of Response (DOR)	24.4 months	[21]

Note: Specific human Cmax and AUC values from Phase 1 studies are not detailed in the provided search results but are key endpoints of these trials.[20]

## Preclinical and Clinical Development

## Preclinical Efficacy

Nemtabrutinib has demonstrated significant antitumor activity in various preclinical models:

- **In Vitro:** It potently inhibits the proliferation of B-cell malignancy cell lines and induces apoptosis.[\[15\]](#)[\[22\]](#) Studies show it is effective in patient-derived CLL cells, including those with ibrutinib resistance mutations.[\[4\]](#)
- **In Vivo:** In an Eμ-TCL1 mouse model of CLL, nemtabrutinib was more effective than ibrutinib.[\[4\]](#) It also showed efficacy in mouse models of Richter's transformation and in patient-derived xenograft (PDX) models of mantle cell lymphoma.[\[4\]](#)[\[22\]](#)
- **Combination Therapy:** Preclinical work has shown a synergistic or additive effect when combined with the BCL2 inhibitor venetoclax, providing a strong rationale for clinical combination studies.[\[23\]](#)[\[24\]](#)[\[25\]](#) In an adoptive transfer CLL mouse model, the combination of nemtabrutinib and venetoclax significantly prolonged survival compared to the ibrutinib-venetoclax combination.[\[23\]](#)[\[24\]](#)[\[26\]](#)

## Clinical Trials Overview

Nemtabrutinib is being evaluated in a series of clinical trials, most notably the BELLWAVE studies, for patients with R/R B-cell malignancies.

- **BELLWAVE-001 (NCT03162536):** A Phase 1/2 dose-escalation and expansion study that established the recommended Phase 2 dose (RP2D) of 65 mg once daily and demonstrated a manageable safety profile and promising antitumor activity.[\[4\]](#)[\[7\]](#) In heavily pretreated CLL/SLL patients, the overall response rate (ORR) was approximately 53-56%.[\[21\]](#)
- **BELLWAVE-003 (NCT04728893):** A Phase 2 study evaluating nemtabrutinib at the 65 mg dose across various hematologic malignancies, including follicular lymphoma (FL) and mantle cell lymphoma (MCL).[\[17\]](#)[\[27\]](#)
- **BELLWAVE-010 (NCT05947851):** A Phase 3 study investigating nemtabrutinib in combination with venetoclax.[\[28\]](#)[\[29\]](#) Early results from the dose-escalation portion showed a 100% ORR at the 45 mg nemtabrutinib dose with venetoclax, leading to its selection for further evaluation.[\[28\]](#)[\[29\]](#)

## Safety and Tolerability

Across clinical trials, nemtabrutinib has demonstrated a manageable safety profile.[4][30]

- Most Common Adverse Events (AEs): Common treatment-related AEs (any grade) include altered taste (dysgeusia), neutropenia, fatigue, nausea, diarrhea, and hypertension.
- Grade  $\geq 3$  AEs: The most frequent Grade 3 or higher treatment-emergent AEs are neutropenia, febrile neutropenia, and pneumonia.[4]
- Dose Limiting Toxicities (DLTs): In the combination study with venetoclax, DLTs including grade 3 and grade 5 pneumonia were observed at the 65 mg dose, leading to the selection of the 45 mg dose for the combination.[28][29]

## Experimental Protocols and Methodologies

The following protocols provide a framework for the preclinical evaluation of nemtabrutinib. These are representative methods and should be optimized for specific laboratory conditions.

### Protocol 1: Biochemical BTK Kinase Inhibition Assay

This protocol determines the  $IC_{50}$  of nemtabrutinib against BTK.

Objective: To quantify the concentration-dependent inhibition of BTK enzymatic activity.

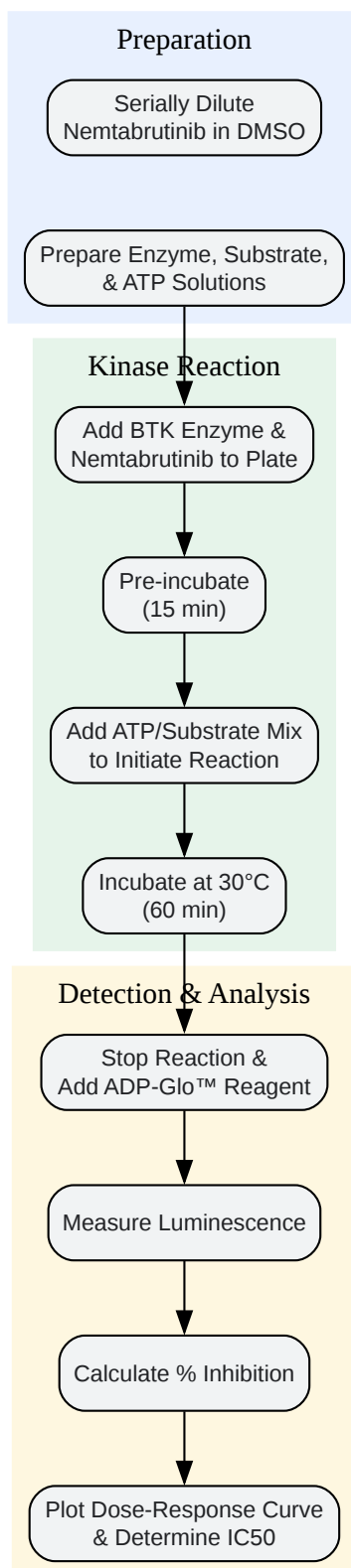
Materials:

- Recombinant human BTK (WT and C481S mutant).
- Kinase substrate (e.g., poly(Glu,Tyr) 4:1).
- ATP.
- Nemtabrutinib (dissolved in DMSO).
- Kinase buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT).
- ADP-Glo™ Kinase Assay kit (Promega) or similar.

- 384-well white plates.

Procedure:

- Compound Preparation: Perform a serial dilution of nemtabrutinib in DMSO, followed by a further dilution in kinase buffer to achieve the final assay concentrations.
- Reaction Setup: To each well of a 384-well plate, add:
  - Kinase buffer.
  - Nemtabrutinib dilution or DMSO (vehicle control).
  - Recombinant BTK enzyme.
  - Incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate Reaction: Add a mixture of substrate and ATP to each well to start the kinase reaction. The ATP concentration should be at or near its  $K_m$  for BTK.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Detect Activity: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure light output via a luciferase reaction.
- Data Analysis:
  - Measure luminescence using a plate reader.
  - Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls.
  - Plot the percent inhibition versus the log of nemtabrutinib concentration and fit the data to a four-parameter logistic equation to determine the  $IC_{50}$  value.



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Caption: Workflow for determining the biochemical IC<sub>50</sub> of nemtabrutinib.

## Protocol 2: Cell-Based Target Engagement (Phospho-BTK Western Blot)

This protocol assesses nemtabrutinib's ability to inhibit BTK autophosphorylation in a cellular context.

Objective: To measure the inhibition of BTK phosphorylation at Y223 in a relevant B-cell lymphoma cell line.

Materials:

- MCL or DLBCL cell lines (e.g., REC-1, SU-DHL-6).[31]
- Complete culture medium (e.g., RPMI-1640 + 10% FBS).
- Nemtabrutinib (dissolved in DMSO).
- Stimulant: Anti-IgM antibody.
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
- Antibodies: Rabbit anti-phospho-BTK (Tyr223), Rabbit anti-total-BTK, loading control (e.g., anti- $\beta$ -actin), HRP-conjugated secondary antibody.
- SDS-PAGE gels, transfer apparatus, ECL substrate.

Procedure:

- Cell Culture: Culture cells to a density of  $1-2 \times 10^6$  cells/mL.
- Compound Treatment: Aliquot cells into tubes and treat with various concentrations of nemtabrutinib or DMSO vehicle for 2 hours at 37°C.
- BCR Stimulation: Stimulate the cells by adding anti-IgM antibody (e.g., 10  $\mu$ g/mL) for 10 minutes at 37°C. Include an unstimulated control.
- Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse with ice-cold lysis buffer.

- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
  - Load equal amounts of protein per lane onto an SDS-PAGE gel.
  - Separate proteins by electrophoresis and transfer to a PVDF membrane.
  - Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
  - Incubate with primary antibody (anti-phospho-BTK) overnight at 4°C.
  - Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect signal using an ECL substrate and an imaging system.
- Analysis: Strip the membrane and re-probe for total BTK and a loading control to ensure equal protein loading. Quantify band intensities to determine the reduction in phospho-BTK relative to total BTK at each drug concentration.

## Conclusion

Nemtabrutinib (CAS 1500513-58-5) represents a significant evolution in the therapeutic strategy against B-cell malignancies. Its identity as a reversible, non-covalent inhibitor of both wild-type and C481S-mutant BTK directly addresses a key clinical mechanism of resistance to first-generation covalent inhibitors.<sup>[3]</sup> Supported by a strong preclinical foundation and promising clinical data demonstrating a manageable safety profile and durable responses in heavily pretreated patient populations, nemtabrutinib is poised to become a valuable component of the treatment armamentarium.<sup>[4][21]</sup> Its broader kinase profile may offer additional mechanistic advantages, and ongoing investigations, particularly in combination with other targeted agents like venetoclax, will further define its optimal role in cancer therapy.<sup>[4][28]</sup>  
<sup>[29]</sup>

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